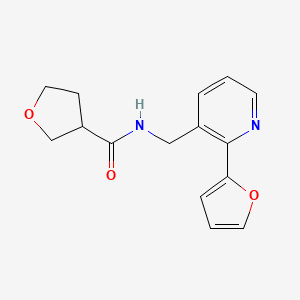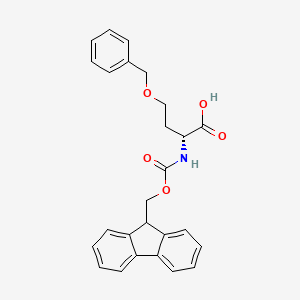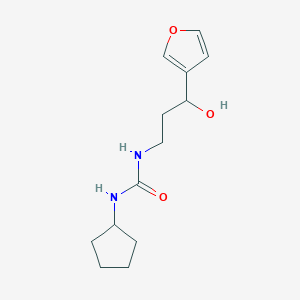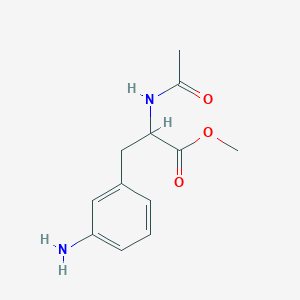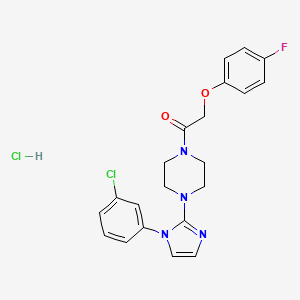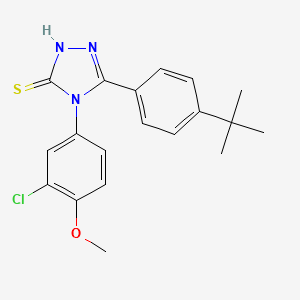
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a heterocyclic compound that has garnered significant interest due to its wide range of applications in medicine, pharmacy, agriculture, and material science. The presence of a triazole ring in the compound suggests potential biological activity, and the substitution with a tert-butylphenyl and a chloro-methoxyphenyl group may contribute to its unique physical and chemical properties.
Synthesis Analysis
Although the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized using classical organic synthesis methods. For instance, a related compound with a tert-butyl group and a triazole ring was synthesized through the reduction of a precursor using sodium borohydride (NaBH4) and its structure was confirmed by single-crystal X-ray diffraction . This suggests that a similar approach could be employed for the synthesis of the compound , with appropriate modifications to incorporate the chloro-methoxyphenyl group.
Molecular Structure Analysis
The molecular structure of related triazole derivatives has been determined using single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and intermolecular interactions such as hydrogen bonds and π-π contacts . These structural features are crucial for understanding the stability and reactivity of the compound. The molecular structure of this compound would likely exhibit similar characteristics, with potential variations due to the different substituents.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be influenced by the substituents attached to the triazole ring. The papers provided do not detail the specific chemical reactions of the compound , but they do mention the synthesis of various alkyl derivatives from similar starting compounds . This indicates that the compound could undergo further chemical transformations, potentially leading to a variety of derivatives with different properties and biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are typically characterized using a combination of methods, including 1H NMR spectroscopy, elemental analysis, and IR spectra . These methods confirm the structure and purity of the compounds. The physical properties such as solubility, melting point, and crystallinity can also be determined. The chemical properties, including reactivity and stability, are influenced by the electronic effects of the substituents and the overall molecular structure. The compound would likely exhibit unique properties due to the presence of the tert-butyl and chloro-methoxyphenyl groups.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Some novel 1,2,4-triazole derivatives, including compounds structurally related to "5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol," have been synthesized and evaluated for their antimicrobial activities. These derivatives have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Synthesis and Physical-Chemical Properties
The synthesis and study of the physical and chemical properties of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols from appropriate ylidene derivatives have been carried out. This research led to the synthesis of 10 new compounds, which are crystalline substances, insoluble in water, and soluble in organic solvents. These findings contribute to the future search for biologically active substances (Aksyonova-Seliuk et al., 2018).
Corrosion Inhibition
A related compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, demonstrated excellent corrosion inhibition performance on mild steel in hydrochloric acid medium. The study provides insights into the mechanism of corrosion inhibition and potential applications in protecting metals against corrosion (Bentiss et al., 2009).
Drug Potency and Interaction
The effects of derivatives on the duration of thiopental-sodium narcosis in laboratory rats were investigated, showing that these compounds can have varying effects, such as depressant or analeptic actions. This research can help in the development of new pharmacological agents (Aksyonova-Seliuk et al., 2016).
Synthesis and Material Science
Research into the synthesis and properties of 1,2,4-triazole derivatives has also led to the development of materials with potential applications in molecular electronics and photophysical properties. These studies underscore the versatility of 1,2,4-triazole derivatives in synthesizing new materials with desirable electronic and optical properties (Stuhr-Hansen et al., 2005).
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-4-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c1-19(2,3)13-7-5-12(6-8-13)17-21-22-18(25)23(17)14-9-10-16(24-4)15(20)11-14/h5-11H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFARWHDXCMJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

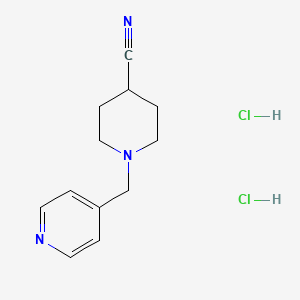
![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2551630.png)
![N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2551633.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2551634.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2551636.png)
![(E)-3-(4-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2551637.png)
